molecular formula C19H19NO3 B1431681 3-Carboxymethyl-3'-(pyrrolidinocarbony)biphenyl CAS No. 1375069-22-9

3-Carboxymethyl-3'-(pyrrolidinocarbony)biphenyl

Cat. No.: B1431681
CAS No.: 1375069-22-9
M. Wt: 309.4 g/mol
InChI Key: SGJAIVPQDHGHHV-UHFFFAOYSA-N
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Description

3-Carboxymethyl-3’-(pyrrolidinocarbony)biphenyl is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a biphenyl derivative that contains a carboxymethyl and pyrrolidinocarbonyl group.

Properties

IUPAC Name

2-[3-[3-(pyrrolidine-1-carbonyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(22)12-14-5-3-6-15(11-14)16-7-4-8-17(13-16)19(23)20-9-1-2-10-20/h3-8,11,13H,1-2,9-10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJAIVPQDHGHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC(=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Carboxymethyl-3’-(pyrrolidinocarbony)biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-Carboxymethyl-3’-(pyrrolidinocarbony)biphenyl has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Carboxymethyl-3’-(pyrrolidinocarbony)biphenyl involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its exact mechanism are still ongoing, but it is believed to affect pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Carboxymethyl-3’-(pyrrolidinocarbony)biphenyl include other biphenyl derivatives with various functional groups, such as:

  • 3-Carboxymethyl-3’-(methylcarbony)biphenyl
  • 3-Carboxymethyl-3’-(ethylcarbony)biphenyl
  • 3-Carboxymethyl-3’-(propylcarbony)biphenyl

Uniqueness

What sets 3-Carboxymethyl-3’-(pyrrolidinocarbony)biphenyl apart from these similar compounds is its specific combination of carboxymethyl and pyrrolidinocarbonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Carboxymethyl-3'-(pyrrolidinocarbony)biphenyl is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a biphenyl core with carboxymethyl and pyrrolidinocarbony substituents, which contribute to its biological activity. The structural formula can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The biological activity of this compound can be attributed to its interaction with specific biological targets, including proteins involved in cell signaling pathways. Preliminary studies suggest that this compound may function as an inhibitor of programmed cell death protein 1 (PD-1) and its ligand PD-L1, which are critical in immune response modulation.

Biological Activity Overview

Recent research has demonstrated that compounds structurally related to this compound exhibit significant inhibitory activity against PD-1/PD-L1 interactions. For instance, a study reported various biphenyl derivatives with IC50 values ranging from 2.7 to 87.4 nM, indicating potent inhibitory effects on tumor growth through immune modulation .

Table 1: Biological Activity of Related Compounds

CompoundIC50 (nM)Mechanism of ActionReference
Compound A12.7PD-1/PD-L1 Inhibition
Compound B25.0Immune activation via interferon-gamma
Compound A17>87.4No significant activity

Case Study 1: In Vivo Efficacy

In a mouse model bearing Lewis lung carcinoma (LLC), the administration of a structurally similar compound (B2) demonstrated significant tumor growth inhibition (48.5% compared to 17.8% for the control). This study highlighted the potential of biphenyl derivatives in enhancing antitumor immunity through PD-1/PD-L1 pathway modulation .

Case Study 2: Immunological Impact

Further investigations into the immunological effects of these compounds revealed that B2 significantly promoted interferon-gamma secretion in a dose-dependent manner both in vitro and in vivo. This suggests a robust immunostimulatory effect that could be leveraged for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Carboxymethyl-3'-(pyrrolidinocarbony)biphenyl
Reactant of Route 2
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